molecular formula C24H20ClN3O2S2 B4594680 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B4594680
M. Wt: 482.0 g/mol
InChI Key: LESWYHIRSDNDHA-UHFFFAOYSA-N
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Description

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide is a complex organic compound that features a benzothiazole ring, a benzamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine, chlorine, or nitrating mixtures (nitric acid and sulfuric acid) are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials, such as polymers or nanomaterials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.

    Benzamide Derivatives: Compounds with similar benzamide groups, such as N-(2-chlorophenyl)benzamide.

Uniqueness

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide is unique due to its combination of a benzothiazole ring, a benzamide group, and a sulfanyl linkage

Properties

IUPAC Name

4-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-(5-chloro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S2/c1-14-3-8-18(25)11-21(14)27-23(30)17-6-4-16(5-7-17)13-31-24-28-20-10-9-19(26-15(2)29)12-22(20)32-24/h3-12H,13H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWYHIRSDNDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide
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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide
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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide
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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide
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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide
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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(5-chloro-2-methylphenyl)benzamide

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